

Spectroscopic Profile of (-)-Cleistenolide: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the natural product **(-)-Cleistenolide**, a compound of interest for its potential biological activities. The information presented herein has been compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of natural product chemistry, medicinal chemistry, and drug development.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **(-)-Cleistenolide**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This information is critical for the identification, characterization, and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for the structural elucidation of organic molecules. The ¹H and ¹³C NMR data for **(-)-Cleistenolide**, acquired in deuterochloroform (CDCl₃), are presented below.

Table 1: ¹H NMR Spectroscopic Data for (-)-Cleistenolide (600 MHz, CDCl₃)[1]



Chemical Shift (δ)	Multiplicity	Coupling Constant (J) Hz	Assignment
8.02	d	7.7	Ar-H
7.57	t	7.4	Ar-H
7.45	t	7.6	Ar-H
7.00	dd	9.6, 6.1	H-4
6.29	d	9.7	H-3
5.52	ddd	9.5, 4.0, 2.3	H-6
5.42	dd	6.0, 2.5	H-7
4.93	dd	12.5, 2.0	H-8a
4.80	dd	9.6, 2.5	H-5
4.53	dd	12.5, 4.4	H-8b
2.09	S	-	OAc-CH ₃
2.04	S	-	ОАс-СН3

Table 2: ¹³C NMR Spectroscopic Data for (-)-Cleistenolide (150 MHz, CDCl₃)[1]



Chemical Shift (δ) ppm	Assignment
169.9	OC=O (Acetate)
169.5	OC=O (Acetate)
166.0	OC=O (Benzoyl)
161.1	C-2
139.7	C-4
133.3	Ar-C
129.7	Ar-CH
129.6	Ar-C
128.5	Ar-CH
125.4	C-3
75.5	C-5
67.7	C-7
62.0	C-8
59.7	C-6
20.7	OAc-CH ₃
20.5	OAc-CH ₃

Infrared (IR) Spectroscopy

While a specific, high-resolution IR spectrum for **(-)-Cleistenolide** is not readily available in the cited literature, the characteristic absorption bands can be predicted based on its functional groups, which include an α,β -unsaturated δ -lactone, two acetate esters, and a benzoate ester.

Table 3: Expected Infrared (IR) Absorption Data for (-)-Cleistenolide



Wavenumber (cm ⁻¹)	Functional Group
~3100-3000	C-H stretch (aromatic and vinylic)
~3000-2850	C-H stretch (aliphatic)
~1750-1735	C=O stretch (acetate esters)
~1730-1715	C=O stretch (α,β-unsaturated δ-lactone)
~1720-1700	C=O stretch (benzoate ester)
~1650-1600	C=C stretch (alkene and aromatic)
~1250-1000	C-O stretch (esters)

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular formula of a compound.

Table 4: High-Resolution Mass Spectrometry (HR-MS) Data for (-)-Cleistenolide[1]

lon	Calculated m/z	Found m/z
[M+Na]+	385.0896	385.0896
[M+K]+	401.0636	401.0636

Experimental Protocols

The following sections describe the general methodologies used for the acquisition of the spectroscopic data presented above. These protocols are based on standard practices in organic chemistry and information derived from the synthesis and characterization of (-)-Cleistenolide and related compounds.

Nuclear Magnetic Resonance (NMR)

• Sample Preparation: A sample of **(-)-Cleistenolide** (typically 1-5 mg) is dissolved in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)



tetramethylsilane (TMS) as an internal standard.

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, such as a 600 MHz instrument for ¹H and 150 MHz for ¹³C.
- Data Acquisition:
 - ¹H NMR spectra are acquired with a sufficient number of scans to obtain a good signal-tonoise ratio. Chemical shifts are reported in parts per million (ppm) relative to TMS (δ 0.00).
 - ¹³C NMR spectra are typically acquired with proton decoupling. Chemical shifts are reported in ppm relative to the CDCl₃ solvent peak (δ 77.16).
 - Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are often employed to aid in the complete assignment of proton and carbon signals.

Infrared (IR) Spectroscopy

- Sample Preparation: The IR spectrum of a solid sample like (-)-Cleistenolide is typically obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. The data is processed to show the percentage of transmittance or absorbance as a function of wavenumber (cm⁻¹).

Mass Spectrometry (MS)

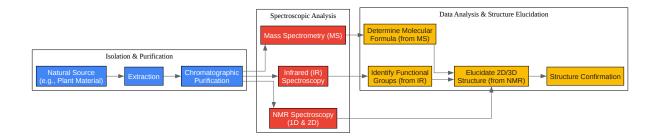
- Sample Preparation: A dilute solution of **(-)-Cleistenolide** is prepared in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: High-resolution mass spectra are obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.



 Data Acquisition: The analysis is performed in positive ion mode to observe protonated molecules ([M+H]+) or adducts with sodium ([M+Na]+) or potassium ([M+K]+). The instrument is calibrated to ensure high mass accuracy, allowing for the determination of the elemental composition.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a natural product like **(-)-Cleistenolide**.



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Caption: Workflow for the isolation and spectroscopic characterization of a natural product.

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References



- 1. spcmc.ac.in [spcmc.ac.in]
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